4-chloro-1-methyl-1H-benzo[d]imidazole chemical structure and properties
4-chloro-1-methyl-1H-benzo[d]imidazole chemical structure and properties
An In-depth Technical Guide to 4-chloro-1-methyl-1H-benzo[d]imidazole
Abstract
This guide provides a comprehensive technical overview of 4-chloro-1-methyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core chemical structure, physicochemical properties, and detailed synthetic methodologies. The narrative emphasizes the compound's role as a versatile scaffold in drug discovery, drawing on data from closely related analogs to illustrate its potential as a modulator of biological targets such as cannabinoid receptors and bacterial quorum sensing pathways. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, handling, and application, supported by authoritative references and detailed experimental protocols.
Introduction: The Benzimidazole Privileged Scaffold
The benzimidazole nucleus, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a vast array of biological macromolecules, earning it the designation of a "privileged scaffold."[1] This versatile core is present in numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
Within this important class, 4-chloro-1-methyl-1H-benzo[d]imidazole represents a specific derivative with tailored electronic and steric properties. The introduction of a chlorine atom at the 4-position and a methyl group at the N-1 position significantly influences its lipophilicity, metabolic stability, and binding interactions with target proteins. These substitutions allow for the fine-tuning of its biological profile, making it a valuable building block for the synthesis of more complex, high-affinity ligands and potential therapeutic agents.[4]
Chemical Structure and Physicochemical Properties
The formal IUPAC name for this compound is 4-chloro-1-methyl-1H-benzimidazole. Its structure consists of a bicyclic system where the chlorine substituent is located on the benzene ring adjacent to the nitrogen atom bearing the methyl group.
Caption: Chemical structure of 4-chloro-1-methyl-1H-benzo[d]imidazole.
Physicochemical Data
The key identifying and physical properties of the compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-chloro-1-methyl-1H-benzimidazole | N/A |
| Synonyms | 4-Chloro-1-methyl-1H-benzo[d]imidazole | N/A |
| CAS Number | 133238-99-0 | N/A |
| Molecular Formula | C₈H₇ClN₂ | [5] |
| Molecular Weight | 166.61 g/mol | [5] |
| Appearance | White to pale yellow crystalline solid or powder | [5] |
| InChI | InChI=1S/C8H7ClN2/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4,8H,1H3 | N/A |
| Canonical SMILES | CN1C=NC2=C1C(=CC=C2)Cl | [5] |
Synthesis and Mechanistic Insights
The synthesis of N-substituted benzimidazoles typically involves two key transformations: the formation of the benzimidazole core and the subsequent alkylation of the ring nitrogen. A robust and common method for the core synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6]
General Synthetic Workflow
A logical synthetic route to 4-chloro-1-methyl-1H-benzo[d]imidazole proceeds in two primary stages:
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Condensation: Reaction of 3-chloro-1,2-phenylenediamine with formic acid to produce 4-chloro-1H-benzo[d]imidazole. The use of formic acid is a classic approach to install a hydrogen at the C-2 position, which is later irrelevant but forms the core. A more direct approach for a 2-methyl derivative would use acetic acid.
-
N-Methylation: Alkylation of the resulting 4-chloro-1H-benzo[d]imidazole with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. This step is mechanistically critical, as methylation can occur at either the N-1 or N-3 position, leading to a mixture of regioisomers (4-chloro-1-methyl and 7-chloro-1-methyl). The distribution of these products is influenced by steric hindrance and the electronic nature of the chloro-substituent. The desired 4-chloro-1-methyl isomer must then be isolated via chromatography.
Caption: Generalized workflow for the synthesis of 4-chloro-1-methyl-1H-benzo[d]imidazole.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles. Researchers should optimize conditions and conduct reactions under the supervision of trained personnel.
Step 1: Synthesis of 4-chloro-2-methyl-1H-benzo[d]imidazole
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To a round-bottom flask, add 3-chloro-1,2-phenylenediamine (1.0 eq) and glacial acetic acid (2.0 eq).
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Heat the mixture to reflux (approx. 120-140 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Carefully pour the mixture into a beaker of ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
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The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude 4-chloro-2-methyl-1H-benzo[d]imidazole.
Step 2: Synthesis of 4-chloro-1-methyl-1H-benzo[d]imidazole
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Dissolve the crude product from Step 1 (1.0 eq) in a suitable aprotic polar solvent like acetone or N,N-dimethylformamide (DMF).
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Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir for 15-20 minutes.
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Add a methylating agent, such as dimethyl sulfate (1.1 eq), dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the solvent under reduced pressure.
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The resulting crude oil or solid contains a mixture of 4-chloro-1-methyl and 7-chloro-1-methyl isomers.
Step 3: Purification
-
Purify the crude product mixture using column chromatography on silica gel.
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Elute with a gradient of ethyl acetate in hexane (e.g., 10% to 40% ethyl acetate) to separate the two regioisomers.
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Combine the fractions containing the desired product (typically identified by NMR spectroscopy) and evaporate the solvent to yield pure 4-chloro-1-methyl-1H-benzo[d]imidazole.
Applications in Research and Drug Development
The true value of 4-chloro-1-methyl-1H-benzo[d]imidazole lies in its utility as a molecular scaffold for developing targeted therapeutics. The specific placement of the chloro and methyl groups provides a defined three-dimensional structure for interaction with biological targets.
As a Scaffold for Enzyme and Receptor Ligands
While direct studies on the 4-chloro isomer are limited in public literature, extensive research on closely related analogs provides compelling evidence of its potential.
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Quorum Sensing Inhibition: A study on Pseudomonas aeruginosa identified derivatives of 6-chloro-1-methyl-1H-benzo[d]imidazole as potent antagonists of the PqsR receptor, a key regulator of bacterial virulence.[4] This suggests that the chloro-1-methyl-benzimidazole core is an effective pharmacophore for disrupting bacterial communication, offering a novel anti-infective strategy that does not rely on traditional bactericidal mechanisms.[4]
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Cannabinoid Receptor Modulation: Chloro-substituted benzo[d]imidazole regioisomers have been synthesized and evaluated as selective agonists for the Cannabinoid Type 2 (CB2) receptor.[7] The CB2 receptor is a significant target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation. The benzimidazole core provides crucial π–π stacking and hydrophobic interactions within the receptor's active site.[7]
Intermediate in Organic Synthesis
Beyond direct biological activity, the compound serves as a crucial intermediate for building more elaborate molecules.[5] The nitrogen at the N-3 position remains a nucleophilic site for further functionalization, and the benzimidazole ring can participate in various coupling reactions, enabling the construction of complex molecular architectures for applications in materials science and medicinal chemistry.[5]
Caption: Logical map of the primary application areas for the benzimidazole scaffold.
Safety, Handling, and Storage
As a laboratory chemical, 4-chloro-1-methyl-1H-benzo[d]imidazole and its structural relatives require careful handling to minimize exposure and ensure safety. The information below is synthesized from safety data for structurally similar imidazole and benzimidazole compounds.[8]
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[8] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[8] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[8] |
Recommended Handling and Storage Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a fully buttoned lab coat, and nitrile gloves to prevent eye and skin contact.[10]
-
Handling: Avoid creating dust.[10] Do not get in eyes, on skin, or on clothing.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
Spill Response: For small spills, trained personnel wearing appropriate PPE may clean up the material. For large spills, evacuate the area and contact institutional Environmental Health & Safety (EH&S).[10]
Conclusion
4-chloro-1-methyl-1H-benzo[d]imidazole is a well-defined chemical entity with significant, albeit largely untapped, potential. Its strategic substitutions on the privileged benzimidazole scaffold make it an attractive candidate for lead optimization in drug discovery, particularly in the development of novel anti-infective and anti-inflammatory agents. The synthetic pathways, while requiring careful control of regioselectivity, are based on well-established and reliable chemical principles. As researchers continue to explore the chemical space around the benzimidazole core, this compound and its derivatives are poised to play a crucial role in the creation of next-generation therapeutics and functional materials.
References
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García-Gutiérrez, E., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. Available at: [Link]
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University of California, Santa Barbara. Standard Operating Procedures for Imidazole. Available at: [Link]
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Thomann, J., et al. (2020). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Available at: [Link]
- Various Authors. (2021). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. ACS Publications.
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MP Biomedicals. Imidazole Safety Data Sheet. Available at: [Link]
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Al-Qalaf, A. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules. Available at: [Link]
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PubChem. 4-Chloro-2-methyl-1H-imidazole. Available at: [Link]
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Li, Y., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[10]imidazo[1,2-d][7][10]triazine Derivatives. MDPI. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances. Available at: [Link]
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Alam, M., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Available at: [Link]
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El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. Available at: [Link]
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Jasińska, E., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. MDPI. Available at: [Link]
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Kumar, D., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
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Zhang, L., & Wang, X. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. Available at: [Link]
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